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Compound of Interest

Compound Name: 3-Methyl-5-benzofuranol

Cat. No.: B1367546

In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural
confirmation of novel or key intermediate molecules is a cornerstone of rigorous scientific
practice. 3-Methyl-5-benzofuranol, a significant building block for various bioactive molecules
and fragrance components, presents a compelling case for the application of modern
spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Methyl-5-benzofuranol,
offering a comparative framework for researchers to validate its structure with confidence.
While direct experimental spectra for this specific compound are not widely published, this
guide synthesizes data from closely related analogs and foundational spectroscopic principles
to present a robust predictive analysis.

The Imperative of Orthogonal Structural Validation

Reliance on a single analytical technique for structural elucidation is fraught with ambiguity. A
more rigorous approach involves the use of orthogonal methods, where each technique
provides distinct and complementary information. For a molecule like 3-Methyl-5-
benzofuranol, Mass Spectrometry offers precise mass and fragmentation data, confirming the
elemental composition and the presence of key structural motifs. Concurrently, NMR
spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing the
connectivity and spatial relationships of atoms within the molecule. The convergence of data
from these two powerful techniques provides an irrefutable structural assignment.
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Mass Spectrometry Analysis: Deconstructing the
Molecular lon

Electron lonization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of
organic molecules by analyzing their fragmentation patterns upon electron impact. The
molecular ion peak (M+) provides the molecular weight of the compound, and the subsequent
fragmentation peaks offer clues to its structural features.

Expected Molecular lon: 3-Methyl-5-benzofuranol (C9H802) has a molecular weight of
148.16 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion
peak at m/z = 148.[1]

Predicted Fragmentation Pathway: The fragmentation of 3-Methyl-5-benzofuranol is
anticipated to proceed through several key pathways, guided by the stability of the resulting
fragments. The benzofuran ring system and the hydroxyl and methyl substituents will dictate
the fragmentation pattern. Based on the fragmentation of benzofuran and its derivatives, the
following key fragments are predicted[2][3][4]:

Loss of a hydrogen atom (M-1): A peak at m/z = 147 is expected, corresponding to the loss
of a hydrogen atom, likely from the hydroxyl group, to form a stable radical cation.

e Loss of a methyl radical (M-15): Cleavage of the methyl group at the C3 position would result
in a fragment at m/z = 133. This is a common fragmentation for methylated aromatic
compounds.

e Loss of carbon monoxide (M-28): A fragment at m/z = 120 may be observed due to the loss
of a CO molecule from the furan ring, a characteristic fragmentation of furan-containing
compounds.

o Loss of a formyl radical (M-29): A peak at m/z = 119 could arise from the loss of a CHO
radical.

o Benzofuran core fragment: A significant peak at m/z = 118, corresponding to the benzofuran
radical cation, may be present.
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The following diagram illustrates the predicted fragmentation pathway for 3-Methyl-5-
benzofuranol.

Caption: Predicted EI-MS fragmentation of 3-Methyl-5-benzofuranol.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic
solvent (e.g., methanol or dichloromethane).

« Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a
gas chromatography (GC) inlet.

 |onization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus
m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Architecture

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of
atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations of
1H and 13C spectra, a complete structural picture can be assembled. For 3-Methyl-5-
benzofuranol, a detailed analysis of both proton and carbon spectra is essential.

'H NMR Spectroscopy

The 'H NMR spectrum of 3-Methyl-5-benzofuranol is expected to exhibit distinct signals for
the aromatic protons, the furan proton, the methyl protons, and the hydroxyl proton. The
predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar
structures, such as 5-hydroxybenzofuran and 3-methylbenzofuran derivatives.
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Predicted *H NMR Data (in CDCIs):

Proton Assignment Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

H2 ~7.2-7.4 q ~1.0-15

H4 ~6.8-7.0 d ~2.0

H6 ~6.6 - 6.8 dd ~8.5,2.0

H7 ~7.1-7.3 d ~8.5

3-CHs ~2.2-24 d ~1.0-15

5-OH ~45-55 brs

Causality behind Predicted Shifts:

e Aromatic Protons (H4, H6, H7): The protons on the benzene ring will appear in the aromatic
region (6 6.5-8.0 ppm). The hydroxyl group at C5 is an electron-donating group, which will
shield the ortho (H4, H6) and para (H6) protons, shifting them upfield. H7, being meta to the
hydroxyl group, will be less affected. The expected splitting pattern arises from ortho and
meta coupling.[5]

e Furan Proton (H2): The proton at the C2 position of the furan ring is expected to appear as a
guartet due to coupling with the methyl protons at C3.

» Methyl Protons (3-CHs): The methyl protons will appear as a doublet in the upfield region,
coupled to the H2 proton.

o Hydroxyl Proton (5-OH): The hydroxyl proton will typically appear as a broad singlet, and its
chemical shift can be highly dependent on concentration and solvent.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. Based
on the predicted spectrum from PubChem and data from related benzofuran structures, the
following chemical shifts are anticipated.[1]
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Predicted 3C NMR Data (in CDCls):

Carbon Assignment Predicted Chemical Shift (6, ppm)
C2 ~140 - 145

C3 ~115-120

C3a ~125-130

C4 ~105 - 110

C5 ~150 - 155

C6 ~110 - 115

Cc7 ~110- 115

C7a ~150 - 155

3-CHs ~10-15

Rationale for Chemical Shift Assignments:

e Quaternary Carbons (C3a, C5, C7a): The carbons bearing the oxygen atoms (C5 and C7a)
will be the most downfield due to the deshielding effect of oxygen. C3a, the other quaternary
carbon in the aromatic system, will also be in the downfield region.

e Aromatic CH Carbons (C4, C6, C7): These carbons will resonate in the typical aromatic
region. The shielding effect of the hydroxyl group will shift C4 and C6 upfield compared to
C7.

e Furan Carbons (C2, C3): The carbons of the furan ring will have characteristic chemical
shifts, with C2 being more downfield than C3.

o Methyl Carbon (3-CHs): The methyl carbon will appear at the most upfield region of the
spectrum.

Experimental Protocol: NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

e 1H NMR Acquisition:

o Place the sample in the NMR spectrometer.

o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.
e 13C NMR Acquisition:

o Acquire a one-dimensional proton-decoupled 13C NMR spectrum. This will show a single
peak for each unique carbon atom.

e 2D NMR (Optional but Recommended):
o COSY (Correlation Spectroscopy): To establish *H-'H coupling relationships.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C
correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

The following diagram outlines the workflow for comprehensive structural validation using
NMR.

Caption: Workflow for structural elucidation using NMR spectroscopy.

Comparative Summary and Conclusion

The structural validation of 3-Methyl-5-benzofuranol is readily achievable through the
synergistic application of MS and NMR spectroscopy. The table below summarizes the key
predicted data points that, when observed experimentally, provide a cohesive and definitive
structural proof.
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Technique

Predicted Data

Structural Information
Confirmed

EI-MS

Molecular lon (m/z): 148

Molecular Formula (CoHsOz2)

Key Fragments (m/z): 147,
133, 120, 119

Presence of -OH, -CHs, and

benzofuran core

1H NMR

Aromatic signals (o 6.6-7.3)

Substituted benzene ring

Furan proton quartet (6 ~7.2-
7.4)

3-substituted furan ring

Methyl doublet (6 ~2.2-2.4)

Methyl group at C3

Hydroxyl broad singlet (& ~4.5-
5.5)

Hydroxyl group at C5

13C NMR

9 distinct carbon signals

Confirms the number of unique

carbons

Downfield signals for C-O

carbons

Location of oxygen-bearing

carbons

Upfield methyl signal

Presence of a methyl group

In conclusion, by comparing experimentally acquired MS and NMR data with the predictive
framework outlined in this guide, researchers and drug development professionals can
confidently validate the structure of 3-Methyl-5-benzofuranol. This rigorous, multi-technique
approach not only ensures the identity and purity of the compound but also upholds the
principles of scientific integrity and reproducibility that are paramount in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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